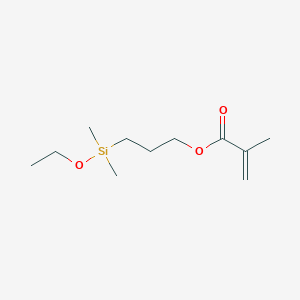
3-(エトキシジメチルシリル)プロピルメタクリレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethoxydimethylsilyl)propyl methacrylate is a chemical compound with the molecular formula C11H22O3Si and a molecular weight of 230.38 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is often used in various industrial and research applications due to its unique chemical properties.
科学的研究の応用
3-(Ethoxydimethylsilyl)propyl methacrylate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
3-(Ethoxydimethylsilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-(ethoxydimethylsilyl)propyl alcohol in the presence of a catalyst . The reaction typically occurs under inert gas conditions to prevent moisture and heat sensitivity . The product is then purified to achieve a purity of over 95% .
Industrial Production Methods
In industrial settings, the production of 3-(Ethoxydimethylsilyl)propyl methacrylate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-(Ethoxydimethylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form polymers with unique properties.
Substitution Reactions: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Catalysts: Common catalysts include acids or bases for hydrolysis and radical initiators for polymerization.
Solvents: Organic solvents like toluene or dichloromethane are often used.
Temperature: Reactions are typically conducted at controlled temperatures to ensure stability and prevent decomposition.
Major Products
作用機序
The mechanism of action of 3-(Ethoxydimethylsilyl)propyl methacrylate involves its ability to undergo polymerization and form strong covalent bonds with various substrates . This property is exploited in applications requiring durable and stable coatings. The compound interacts with molecular targets through its methacrylate group, which can participate in radical polymerization reactions .
類似化合物との比較
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but with methoxy groups instead of ethoxy groups.
Methacrylic acid 3-(ethoxydimethylsilyl)propyl ester: Another name for the same compound.
Uniqueness
3-(Ethoxydimethylsilyl)propyl methacrylate is unique due to its ethoxy group, which provides specific reactivity and stability compared to its methoxy analogs . This makes it particularly useful in applications requiring moisture resistance and strong adhesion .
特性
IUPAC Name |
3-[ethoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZORWBKQSQCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374821 |
Source


|
| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13731-98-1 |
Source


|
| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 3-(Ethoxydimethylsilyl)propyl methacrylate interact with silicon dioxide surfaces, and what are the implications for surface properties?
A: 3-(Ethoxydimethylsilyl)propyl methacrylate (also known as 3-methacryloxypropyldimethylethoxysilane) is an organosilane often used for surface modification. This molecule contains a hydrolyzable ethoxy group (–O–CH2–CH3) that allows it to react with hydroxyl groups (–OH) present on materials like silicon dioxide (SiO2). This reaction forms a stable Si-O-Si bond, anchoring the molecule to the surface. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














